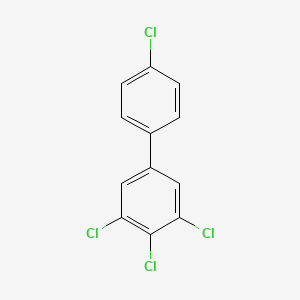

3,4,4',5-Tetrachlorobiphenyl

描述

3,4,4’,5-Tetrachlorobiphenyl: is a polychlorinated biphenyl (PCB) congener, which belongs to a group of synthetic organic chemicals known for their environmental persistence and potential health hazards . The compound has a molecular formula of C12H6Cl4 and a molecular weight of 291.99 g/mol . It is characterized by the presence of four chlorine atoms attached to the biphenyl structure, specifically at the 3, 4, 4’, and 5 positions .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,4’,5-Tetrachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is conducted at elevated temperatures to ensure the selective chlorination at the desired positions .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 3,4,4’,5-Tetrachlorobiphenyl, was historically achieved through the direct chlorination of biphenyl in the presence of a catalyst. due to the environmental and health concerns associated with PCBs, their production has been largely discontinued .

化学反应分析

Chemical Reactions Analysis

1.1 Types of Reactions

The compound undergoes three primary reaction types:

-

Oxidative Dechlorination : Dominates in supercritical water (SCW) with methanol as a cosolvent .

-

Biochemical Transformations : Induces hepatic enzyme activity in biological systems .

1.2 Reaction Mechanisms and Pathways

Oxidative Dechlorination in SCW

Methanol enhances free-radical pathways, leading to sequential chlorine removal. The reaction follows second-order kinetics with Arrhenius parameters:

Pathway :

Biochemical Enzyme Induction

In rat models, the compound induces cytochrome P-450 isoforms (P-450a, P-450e) and hepatic enzymes like aryl hydrocarbon hydroxylase (AHH) and DMAP AT-demethylase, indicating mixed-type induction activity .

1.3 Key Research Findings

Table 1: Oxidation Performance in SCW (25.3 MPa)

| Temperature (K) | Reaction Time (s) | Conversion (%) | Major Intermediates |

|---|---|---|---|

| 673 | 5.76 | 20.2 | 3,3',4-TriCB; 3,4,4'-TriCB |

| 773 | 20.7 | 99.5 | Biphenyl, CO, CO₂ |

Table 2: Enzyme Induction Profile

| Induced Enzymes | Cytochrome P-450 Isoforms | Biological Model |

|---|---|---|

| AHH, DMAP AT-demethylase | P-450a, P-450e | Long-Evans/Wistar Rats |

1.4 Mechanistic Insights

-

Methanol’s Role : Increases radical chain reactions by donating hydrogen atoms, accelerating dechlorination .

-

Thermal Stability : Degrades significantly above 773 K (12.1% decomposition at 10.4 s without oxidant) .

-

Congener-Specific Effects : Enzyme induction patterns differ from fully coplanar PCBs (e.g., 3,3',4,4'-tetrachlorobiphenyl), which selectively induce P-450a/c/d isoforms .

1.5 Comparative Reactivity

Reaction rates and pathways for 3,4,4',5-tetrachlorobiphenyl align with those observed in Aroclor 1248 mixtures, suggesting similar pseudocomponent treatment for kinetic modeling .

科学研究应用

Environmental Research

Phytoremediation Studies

3,4,4',5-Tetrachlorobiphenyl has been studied for its metabolic pathways in plants, particularly in poplar trees. Research has shown that these plants can metabolize the compound into hydroxylated metabolites, which are less toxic and can be used to assess the effectiveness of phytoremediation strategies. A high-performance liquid chromatography-mass spectrometry (HPLC-MS) method was developed to analyze these metabolites directly in plant tissues, providing insights into the degradation processes of PCBs in natural settings .

Microbial Dechlorination

Another application involves the use of specific microbial populations capable of dechlorinating PCBs like this compound. Studies have identified Dehalococcoides-like organisms that can effectively remove chlorines from PCB structures in sediment environments. This bioremediation approach is crucial for reducing PCB concentrations in contaminated sites .

Toxicological Research

Health Impact Assessments

Research has linked exposure to this compound with various health risks, including endocrine disruption and carcinogenic effects. Epidemiological studies have indicated increased cancer risks associated with PCB exposure among populations living near contaminated sites. Notably, liver cancer and other malignancies have been observed in individuals with high PCB exposure levels .

Metabolic Pathways in Mammals

Investigations into the metabolic pathways of this compound have revealed that it can be metabolized into several hydroxylated forms in mammals. These metabolites have been detected in various animal models, including rats and fish, suggesting that understanding these pathways is essential for evaluating the compound's toxicological profile and potential health risks .

Regulatory and Safety Assessments

Environmental Monitoring

Due to its classification as a persistent organic pollutant (POP), this compound is subject to strict regulatory scrutiny. The European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation necessitates comprehensive assessments of such substances to ensure environmental safety . Continuous monitoring for this compound is critical in areas previously exposed to PCBs.

Case Studies

作用机制

The mechanism of action of 3,4,4’,5-Tetrachlorobiphenyl involves its interaction with various molecular targets and pathways:

相似化合物的比较

3,3’,4,4’-Tetrachlorobiphenyl (PCB 77): Another tetrachlorinated biphenyl with chlorine atoms at different positions.

3,3’,5,5’-Tetrachlorobiphenyl: A similar compound with chlorine atoms at the 3, 3’, 5, and 5’ positions.

2,2’,5,5’-Tetrachlorobiphenyl: A tetrachlorinated biphenyl with chlorine atoms at the 2, 2’, 5, and 5’ positions.

Uniqueness: 3,4,4’,5-Tetrachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity, environmental persistence, and toxicological properties. Its structure allows for specific interactions with biological molecules, making it a subject of interest in toxicological studies .

生物活性

3,4,4',5-Tetrachlorobiphenyl (PCB 81) is a member of the polychlorinated biphenyl (PCB) family, known for its persistence in the environment and potential adverse effects on human health. This compound is characterized by its four chlorine substituents on the biphenyl structure, which significantly influence its biological activity and toxicity. This article explores the biological activity of PCB 81, including its mechanisms of action, toxicological effects, and relevant case studies.

- Chemical Formula : C12H6Cl4

- Molecular Weight : 315.00 g/mol

- CAS Number : 3268-87-9

Mechanisms of Biological Activity

PCB 81 exhibits various biological activities primarily through interactions with cellular receptors and enzymes:

- Aryl Hydrocarbon Receptor (AhR) Activation :

-

Estrogenic Activity :

- Research indicates that PCB 81 has estrogenic properties. It can mimic estrogen by binding to estrogen receptors, influencing gene expression related to cell growth and proliferation. This has been demonstrated through various assays, including competitive binding assays and regulation of estrogen-responsive genes in human breast cancer cell lines .

- Neurotoxicity :

Toxicological Effects

The toxicological profile of PCB 81 includes a range of effects on different organ systems:

- Endocrine Disruption : PCB 81's ability to mimic estrogen can lead to reproductive and developmental issues.

- Carcinogenic Potential : While direct evidence linking PCB 81 to cancer is limited, its structural similarity to other carcinogenic PCBs raises concerns about its potential as a carcinogen .

- Immunotoxicity : Exposure to PCB 81 may impair immune function, increasing susceptibility to infections and diseases.

Case Study 1: Environmental Impact Assessment

A study conducted in contaminated sites revealed elevated levels of PCB 81 in fish tissues. The research aimed to assess the bioaccumulation potential and associated health risks for humans consuming these fish. The findings indicated significant concentrations of PCB 81, necessitating regulatory actions for public health protection .

Case Study 2: Human Health Risk Evaluation

A comprehensive evaluation was performed to determine the chronic exposure risks associated with PCB 81 through various pathways (inhalation, ingestion). The study utilized data from environmental monitoring and biomonitoring studies to estimate exposure levels and potential health outcomes. Results highlighted concerns regarding long-term exposure leading to endocrine disruption and increased cancer risk .

Summary of Biological Activity

The following table summarizes key biological activities associated with PCB 81:

常见问题

Basic Research Questions

Q. What are the recommended analytical methods for identifying and quantifying 3,4,4',5-tetrachlorobiphenyl (PCB-81) in environmental samples?

- Methodology : Use gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) or isotope dilution techniques for precise quantification. Internal standards like -labeled PCB-81 (CAS: 70362-50-4) are critical for correcting matrix effects and recovery losses. For low-concentration samples (e.g., sediments), employ a cleanup step using silica gel or Florisil columns to remove interfering compounds .

- Example Protocol :

- Spike samples with -PCB-81 (40 pg detection limit) to track recovery rates .

- Analyze using a DB-5MS capillary column (60 m × 0.25 mm × 0.25 μm) with splitless injection and electron impact ionization .

Q. How does PCB-81 differ structurally and toxicologically from other non-ortho-substituted PCBs like PCB-77 and PCB-126?

- Structural Analysis : PCB-81 (3,4,4',5-tetrachloro substitution) lacks ortho-chlorine atoms, enabling a planar conformation similar to dioxins. This contrasts with PCB-77 (3,3',4,4'-tetrachloro) and PCB-126 (3,3',4,4',5-pentachloro), which have additional chlorination at the 3' or 5 positions, enhancing aryl hydrocarbon receptor (AhR) binding affinity .

- Toxicity Data :

| Congener | WHO-TEF (2005) | AhR Activation Potency |

|---|---|---|

| PCB-81 | 0.0001 | Low |

| PCB-126 | 0.1 | High |

| Toxicity equivalency factors (TEFs) are lower for PCB-81 due to reduced persistence in biological systems . |

Advanced Research Questions

Q. What experimental design considerations are critical for studying PCB-81’s environmental fate in lake sediments?

- Key Factors :

- Congener-Specific Degradation : Monitor anaerobic dechlorination pathways using microcosm experiments. PCB-81 is resistant to microbial degradation compared to higher chlorinated congeners, requiring long-term incubation (6–12 months) .

- Matrix Effects : Sediment organic carbon content (>2%) significantly influences PCB-81 binding. Use Soxhlet extraction with acetone/hexane (1:1 v/v) for optimal recovery .

Q. How can researchers resolve contradictions in PCB-81 concentration data across different analytical platforms?

- Common Issues : Discrepancies arise from variations in detection limits (e.g., 0.1 ng/mL in GC-MS vs. 5.2 pg/g in HRMS) and matrix interferences (e.g., co-eluting lipids in biota).

- Resolution Strategies :

- Cross-validate methods using certified reference materials (CRMs) like Wellington Labs’ WP-CS series, which include PCB-81 at 0.1–800 ng/mL concentrations .

- Apply principal component analysis (PCA) to distinguish technical artifacts (e.g., column bleed) from true congener signals .

Q. What advanced techniques are used to study PCB-81’s interaction with human cytochrome P450 enzymes?

- Methodology :

- In Vitro Assays : Use recombinant CYP1A1/1B1 enzymes to measure PCB-81 metabolism via LC-MS/MS. Monitor hydroxylated metabolites (e.g., 4-OH-PCB-81) as biomarkers of exposure .

- Molecular Docking : Simulate PCB-81’s binding affinity to AhR using AutoDock Vina, comparing it to TCDD (dioxin) for mechanistic insights .

Q. Methodological Notes

属性

IUPAC Name |

1,2,3-trichloro-5-(4-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-9-3-1-7(2-4-9)8-5-10(14)12(16)11(15)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWVLZJTVIYLIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C(=C2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074209 | |

| Record name | 3,4,4',5-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70362-50-4 | |

| Record name | PCB 81 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70362-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,4',5-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070362504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,4',5-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,4',5-Tetrachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,4',5-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R8ZU2864J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。